molecular formula C8H6N2O B1319988 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde CAS No. 933717-10-3

1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde

Cat. No. B1319988
CAS RN: 933717-10-3
M. Wt: 146.15 g/mol
InChI Key: DYWWWDIUNPDQLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde is a chemical compound with the linear formula C7H6N2 . It is a solid substance .


Molecular Structure Analysis

The InChI code for 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde is 1S/C8H6N2O/c11-5-6-3-10-8-1-2-9-4-7(6)8/h1-5,10H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde is a solid substance . It has a molecular weight of 146.15 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Tryptophan Dioxygenase Inhibitors

This compound is used as a reactant for the preparation of tryptophan dioxygenase inhibitors. These inhibitors are significant in the study of various biological processes and diseases where tryptophan metabolism plays a crucial role .

Anticancer Immunomodulators

It serves as a precursor for synthesizing pyridyl-ethenyl-indoles, which have potential as anticancer immunomodulators. These compounds can modulate the immune system to target cancer cells more effectively .

BACE-1 Activity Inhibitors

The compound is involved in the synthesis of inhibitors that target BACE-1 (beta-secretase 1) activity. BACE-1 inhibitors are researched for their potential to treat Alzheimer’s disease by reducing amyloid plaque formation .

Prostate Cancer Invasion and Migration Inhibitors

Researchers use this compound to develop inhibitors that can potentially prevent the invasion and migration of prostate cancer cells, which is crucial for limiting cancer metastasis .

CDK2 Kinase Inhibitors

It is also used to create inhibitors for CDK2 (cyclin-dependent kinase 2), which are important in the study of cell cycle regulation and cancer therapy .

Cell Division Cycle 7 Kinase Inhibitors

This aldehyde is a reactant in the synthesis of inhibitors targeting cell division cycle 7 kinase, an enzyme involved in DNA replication and cell division. Such inhibitors have implications in cancer treatment .

Colchicine-Binding Site Inhibitors

A series of derivatives of this compound have been designed as colchicine-binding site inhibitors. These are significant in cancer research for their role in inhibiting cell division .

Immunofluorescence Staining Analysis

In addition to being a reactant for inhibitor synthesis, this compound is used in immunofluorescence staining analysis, a technique important for visualizing cellular processes and protein localization in research .

Each application mentioned above represents a unique field where “1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde” plays a crucial role. The compound’s versatility highlights its importance across various domains of scientific research.

MilliporeSigma - 7-Azaindole-3-carboxaldehyde 97 Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305+P351+P338 .

Mechanism of Action

Target of Action

The primary targets of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde are the colchicine-binding site and the fibroblast growth factor receptors (FGFRs) . The colchicine-binding site is a critical component of microtubules, which are key elements of the cytoskeleton and play fundamental roles in various biological processes . FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde interacts with its targets by inhibiting their function. It acts as a colchicine-binding site inhibitor, disrupting the balance of microtubule dynamics, leading to mitotic arrest . It also exhibits potent activities against FGFR1, 2, and 3, inhibiting their signaling pathway .

Biochemical Pathways

The compound affects the microtubule dynamics by binding to specific binding sites of microtubule proteins . It also disrupts the FGF–FGFR axis, resulting in the inhibition of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Pharmacokinetics

One of the derivatives of this compound was found to conform well to lipinski’s rule of five , which suggests good bioavailability.

Result of Action

The compound exhibits moderate to excellent antitumor activities against various cancer cell lines . It inhibits tubulin polymerisation and disrupts tubulin microtubule dynamics . It also causes G2/M phase cell cycle arrest and apoptosis . In the case of FGFR inhibition, it inhibits cell proliferation and induces apoptosis .

properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-6-3-10-8-1-2-9-4-7(6)8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWWWDIUNPDQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591910
Record name 1H-Pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde

CAS RN

933717-10-3
Record name 1H-Pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1H-pyrrolo[3,2-c]pyridine (2.95 g, 25 mmol) and hexamethylenetetramine (5.26 g, 37.50 mmol) in acetic acid (25 mL) and water (50 mL) was heated under reflux for 4 hours. The reaction mixture was evaporated and the residue was purified by MPLC silica chromatography, elution gradient 5 to 10% ammonia-methanol in DCM. Product containing fractions were evaporated to dryness and triturated with MeCN to afford 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (0.170 g, 4.65%) as a white crystalline solid.
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
5.26 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.